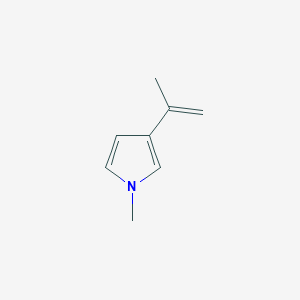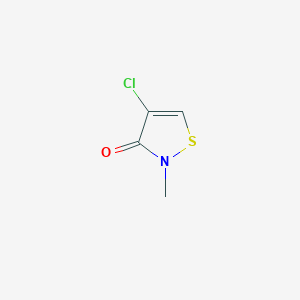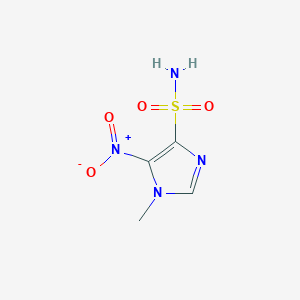
2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl-
描述
2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds, and it has shown promising results in the field of medicinal chemistry.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in the synthesis of various organic compounds. Additionally, it has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential medicinal properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- are not well studied. However, it has been shown to have cytotoxic effects on certain cancer cell lines, which suggests its potential as an anticancer agent. It has also been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
One of the main advantages of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is its versatility in the synthesis of various organic compounds. It has also shown promising results in the field of medicinal chemistry. However, one limitation is that it can be difficult to obtain high yields of the compound, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the use of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl-. One direction is the synthesis of novel organic compounds for medicinal purposes. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the development of more efficient synthesis methods may help to overcome the limitations associated with the compound's use in lab experiments.
Conclusion:
In conclusion, 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is a versatile chemical compound that has shown promising results in various scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, and it has potential medicinal properties. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, and the development of more efficient synthesis methods may help to overcome limitations associated with its use in lab experiments.
科学研究应用
2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as pyridine derivatives, quinazoline derivatives, and benzimidazole derivatives. These compounds have shown potential in the field of medicinal chemistry for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
6-(chloromethyl)-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMJDKXFSRDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530486 | |
| Record name | 6-(Chloromethyl)-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71431-17-9 | |
| Record name | 6-(Chloromethyl)-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline](/img/structure/B3357147.png)
![2-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B3357152.png)




![3,6-Dihydropyrrolo[2,3-c]carbazole](/img/structure/B3357174.png)
![[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea](/img/structure/B3357190.png)
